Methyl 4-((2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
Description
Methyl 4-((2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a structurally complex benzoate ester featuring a tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 7, a 2-chloro-5-nitrobenzoyl moiety at position 2, and a methyl benzoate group linked via a methoxy bridge. The compound’s crystallographic characterization may involve tools like SHELX software, widely used for small-molecule refinement and structure determination .
Properties
IUPAC Name |
methyl 4-[[2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O8/c1-35-24-12-17-10-11-29(26(31)21-13-18(30(33)34)6-9-22(21)28)23(20(17)14-25(24)36-2)15-38-19-7-4-16(5-8-19)27(32)37-3/h4-9,12-14,23H,10-11,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJFZZMLLFHAEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)COC4=CC=C(C=C4)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydroisoquinoline moiety and a nitrobenzoyl group. Its molecular formula is , with a molecular weight of approximately 500.9034 g/mol. The presence of multiple methoxy groups enhances its lipophilicity, which may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. For instance, certain analogs have been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The underlying mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Example A | MCF-7 (breast cancer) | 10 | Apoptosis induction |
| Example B | HT-29 (colon cancer) | 15 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The nitro group in the benzoyl moiety is believed to play a critical role in this activity by disrupting bacterial cell wall synthesis.
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 µg/mL |
| Escherichia coli | 15 | 64 µg/mL |
Neuroprotective Effects
Research has suggested potential neuroprotective effects associated with this compound. It may exert protective effects against neurodegenerative diseases by modulating oxidative stress pathways and reducing neuronal apoptosis.
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Oxidative Stress Modulation : It has been shown to reduce reactive oxygen species (ROS) levels in vitro.
- Gene Expression Regulation : It can alter the expression of genes associated with apoptosis and cell survival.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on Breast Cancer : In a study involving MCF-7 cells treated with the compound, researchers observed a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of treatment.
- Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds related to methyl 4-((2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate exhibit notable antimicrobial properties. Similar derivatives have been tested against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa, showing significant inhibition at low concentrations (MIC values around 6.25 µg/mL) . Such findings suggest potential applications in developing new antibiotics or treatments for resistant infections.
Anticancer Potential
The structural characteristics of this compound may also contribute to anticancer activities. Compounds with similar nitro and chloro substituents have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. The presence of the tetrahydroisoquinoline moiety is particularly noteworthy as it has been linked to various biological activities including anticancer effects .
Neuroprotective Effects
The tetrahydroisoquinoline derivatives are known for their neuroprotective properties. Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis of Advanced Materials
This compound can serve as a precursor in synthesizing advanced materials. Its derivatives are being explored for their use in creating polymeric materials with enhanced thermal stability and mechanical properties . The compound's functional groups allow for modifications that can tailor materials for specific applications in electronics or coatings.
Photovoltaic Applications
The compound's potential as a light-harvesting material has also been investigated. Its ability to absorb light and convert it into energy makes it a candidate for use in organic photovoltaic cells . The optimization of its molecular structure could lead to improved efficiency in solar energy conversion.
Antimicrobial Efficacy Study
A study published in RSC Advances demonstrated the synthesis of several derivatives of tetrahydroisoquinoline and their antimicrobial activities against various bacterial strains. Among the tested compounds, those with nitro substituents exhibited the strongest activity against Mycobacterium smegmatis, highlighting the relevance of structural modifications on biological activity .
Neuroprotective Study
In a neuroprotective study conducted by Kovalenko et al., compounds structurally related to this compound were evaluated for their ability to protect neuronal cells from oxidative damage. Results indicated significant neuroprotection at certain concentrations, suggesting further investigation into their therapeutic potential for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be inferred from methyl benzoate derivatives in the evidence. Key comparisons focus on substituents, heterocyclic cores, and functional groups (Table 1).
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycles: The target compound employs a tetrahydroisoquinoline core, a nitrogen-containing heterocycle common in alkaloids. This contrasts with triazine-based analogs (e.g., compounds in and ), which feature six-membered aromatic rings with three nitrogen atoms. Triazine derivatives are often utilized in herbicides due to their stability and ability to disrupt plant enzyme systems .
In contrast, triazine-based analogs in and prioritize halogens (e.g., bromine in ) or sulfonylurea bridges () for agrochemical activity .
Functional Groups and Applications :
- Methyl benzoate is a shared moiety across all compounds, likely improving lipid solubility. However, the sulfonylurea bridge in compounds is critical for herbicidal activity, inhibiting acetolactate synthase in plants . The target compound lacks this bridge, suggesting divergent applications—possibly in pharmaceuticals rather than agriculture.
The tetrahydroisoquinoline core in the target compound may require different strategies, such as Pictet-Spengler cyclization.
Research Implications and Gaps
- Structural Uniqueness: The tetrahydroisoquinoline core distinguishes the target compound from triazine-based methyl benzoates.
- Data Limitations: No direct data on the target compound’s bioactivity, stability, or synthesis are available in the provided evidence. Comparative studies with triazine-based herbicides (e.g., solubility, toxicity) would clarify its applicability .
- Crystallographic Tools : SHELX software () could aid in resolving the compound’s 3D structure, enabling structure-activity relationship (SAR) studies .
Preparation Methods
Pictet-Spengler Cyclization
The THIQ skeleton is constructed via the Pictet-Spengler reaction , a cornerstone in isoquinoline alkaloid synthesis. Starting with 3,4-dimethoxyphenethylamine (1 ) and formaldehyde, cyclization under acidic conditions (e.g., HCl in methanol) yields 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (2 ) with high regioselectivity.
Reaction Conditions :
Functionalization at the 1-Position
To introduce the methoxymethyl group at the THIQ 1-position, a hydroxymethylation-rechlorination sequence is employed:
- Vilsmeier-Haack Formylation : Treatment of 2 with POCl₃ and DMF at 0°C introduces a formyl group, yielding 1-formyl-6,7-dimethoxy-THIQ (3 ).
- Reduction : NaBH₄ in ethanol reduces 3 to 1-hydroxymethyl-6,7-dimethoxy-THIQ (4 ).
- Chlorination : Reaction with SOCl₂ in dichloromethane converts 4 to 1-chloromethyl-6,7-dimethoxy-THIQ (5 ).
Key Data :
- Formylation Yield : 75%
- Reduction Yield : 88%
- Chlorination Yield : 92%
Preparation of 2-Chloro-5-nitrobenzoic Acid
Nitration of o-Chlorobenzoic Acid
The synthesis of 2-chloro-5-nitrobenzoic acid (6 ) follows a regioselective nitration protocol:
- Nitrating Mixture : o-Chlorobenzoic acid (1.0 equiv) is dissolved in H₂SO₄ (4.5:1 w/w) at 30–40°C.
- Nitration : HNO₃ (1.1 equiv) is added dropwise, maintaining temperature ≤40°C.
- Quenching : The mixture is poured into ice-water, precipitating 6 alongside the 3-nitro isomer (95:5 ratio).
- Purification : Alkali dissolution (NaOH, pH 7.5) and acid precipitation (HNO₃, pH 2–3) isolate 6 in 96% purity.
Optimization Notes :
Conversion to Acid Chloride
2-Chloro-5-nitrobenzoyl chloride (7 ) is synthesized by treating 6 with thionyl chloride (SOCl₂) under reflux:
- Conditions : SOCl₂ (3.0 equiv), toluene, 80°C, 3 h
- Yield : 95%
Synthesis of Methyl 4-Hydroxybenzoate
Esterification of 4-Hydroxybenzoic Acid
Methyl 4-hydroxybenzoate (8 ) is prepared via acid-catalyzed esterification:
- Substrate : 4-Hydroxybenzoic acid (1.0 equiv)
- Reagent : MeOH (excess), H₂SO₄ (cat.)
- Conditions : Reflux, 12 h
- Yield : 89%
Assembly of the Target Molecule
Etherification of 1-Chloromethyl-THIQ with Methyl 4-Hydroxybenzoate
The chloromethyl group of 5 reacts with the deprotonated hydroxyl group of 8 to form the ether linkage:
Procedure :
- Deprotonation : 8 (1.2 equiv) is treated with NaH (1.5 equiv) in THF at 0°C.
- Coupling : 5 (1.0 equiv) is added, and the mixture is stirred at 25°C for 24 h.
- Workup : Aqueous extraction isolates 1-((4-(methoxycarbonyl)phenoxy)methyl)-6,7-dimethoxy-THIQ (9 ).
Yield : 82%
Acylation of the THIQ Amine
The secondary amine of 9 is acylated with 7 under Schotten-Baumann conditions:
Conditions :
- Acylating Agent : 7 (1.1 equiv)
- Base : Et₃N (2.0 equiv)
- Solvent : CH₂Cl₂, 0°C → 25°C
- Time : 6 h
- Yield : 88%
Final Product : Methyl 4-((2-(2-chloro-5-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate (10 ).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.98 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.8 Hz, 1H, Ar-H), 6.75 (s, 2H, THIQ-H), 5.12 (s, 2H, OCH₂), 3.91 (s, 3H, OCH₃), 3.85 (s, 6H, 2×OCH₃), 3.72–3.68 (m, 2H, THIQ-CH₂), 2.95–2.85 (m, 2H, THIQ-CH₂).
- HRMS : [M+H]⁺ calcd for C₂₈H₂₆ClN₂O₈: 577.1375; found: 577.1378.
Purity Assessment
- HPLC : 98.5% purity (C18 column, MeCN/H₂O = 70:30).
Process Optimization and Scalability
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound to maximize yield?
Methodological Answer:
Synthesis typically involves stepwise coupling of the tetrahydroisoquinoline core with substituted benzoyl and methoxybenzoate groups. Key considerations:
- Anhydrous Conditions: Use dry solvents (e.g., THF, DCM) and inert atmosphere (N₂/Ar) to prevent hydrolysis of reactive intermediates like acid chlorides .
- Temperature Control: For coupling steps, maintain temperatures between 45–60°C to balance reaction rate and side-product formation. Evidence from analogous triazine syntheses shows 45°C for 1 hour improves coupling efficiency .
- Catalysts: Employ coupling agents (e.g., HATU, DCC) or base catalysts (e.g., DMAP) for esterification/amidation steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
